molecular formula C15H15NO B1392082 2-(2,4-Dimethylbenzoyl)-3-methylpyridine CAS No. 1187170-92-8

2-(2,4-Dimethylbenzoyl)-3-methylpyridine

Cat. No.: B1392082
CAS No.: 1187170-92-8
M. Wt: 225.28 g/mol
InChI Key: RAAWERBIWSRDFG-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzoyl)-3-methylpyridine is an organic compound that features a pyridine ring substituted with a 2,4-dimethylbenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylbenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 2,4-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction conditions include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane or chloroform.

    Catalyst: Aluminum chloride.

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the pyridine ring to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk handling of reagents: Using large quantities of 2,4-dimethylbenzoyl chloride and 3-methylpyridine.

    Continuous flow reactors: To ensure efficient mixing and reaction control.

    Purification: Typically involves recrystallization or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylbenzoyl)-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: this compound-4-carboxylic acid.

    Reduction: this compound-4-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,4-Dimethylbenzoyl)-3-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylbenzoyl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylbenzoyl)benzoic acid
  • 2-(2,4-Dimethylbenzoyl)benzene
  • 2-(2,4-Dimethylbenzoyl)phenol

Uniqueness

2-(2,4-Dimethylbenzoyl)-3-methylpyridine is unique due to the presence of both a pyridine ring and a 2,4-dimethylbenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2,4-dimethylphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-6-7-13(12(3)9-10)15(17)14-11(2)5-4-8-16-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAWERBIWSRDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C=CC=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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